molecular formula C39H72NaO8P B1394236 Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-29-8

Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Cat. No.: B1394236
CAS No.: 474943-29-8
M. Wt: 722.9 g/mol
InChI Key: QCCKEVYCMGRONT-ZNKFQGFOSA-M
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Description

Phosphatidic acid (PA) is an amphipathic lipid, containing a polar head group and two long hydrophobic acyl chains. PA is anionic in nature and a membrane structural lipid. It acts as a parent compound for more complex membrane phospholipids.

Biological Activity

Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate, with the CAS number 474943-29-8, is a phospholipid derivative characterized by its complex structure and potential biological activities. This compound is of particular interest in the fields of biochemistry and pharmacology due to its role in cellular processes and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C39H72NaO8PC_{39}H_{72}NaO_8P, with a molecular weight of approximately 722.95 g/mol. The structure includes a glycerol backbone with two long-chain fatty acid moieties, which are crucial for its biological function.

PropertyValue
Molecular FormulaC₃₉H₇₂NaO₈P
Molecular Weight722.95 g/mol
CAS Number474943-29-8

The biological activity of this compound can be attributed to its amphiphilic nature, allowing it to interact with cellular membranes. It is hypothesized that the compound may influence membrane fluidity and permeability, which are critical for various cellular functions such as signaling, transport, and cell recognition.

Potential Biological Activities:

  • Antioxidant Properties :
    • Some studies suggest that phospholipids can exhibit antioxidant effects, potentially reducing oxidative stress in cells.
  • Membrane Stabilization :
    • The long-chain fatty acids in the structure may contribute to stabilizing cellular membranes, which is vital for maintaining cellular integrity.
  • Cell Signaling :
    • Phospholipids play significant roles in cell signaling pathways. This compound may be involved in phosphatidylinositol signaling pathways, influencing cellular responses to external stimuli.
  • Anti-inflammatory Effects :
    • There is emerging evidence that certain phospholipid derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar phospholipid compounds:

  • Study on Membrane Interactions : A study demonstrated that phospholipids with long-chain fatty acids enhance membrane fluidity and facilitate the incorporation of proteins into lipid bilayers, which is essential for various enzymatic reactions .
  • Antioxidant Activity : Research has shown that certain phospholipids can scavenge free radicals and reduce lipid peroxidation in cellular models, suggesting a protective role against oxidative damage .
  • Inflammation Modulation : A clinical trial indicated that phospholipid-based therapies could reduce markers of inflammation in patients with chronic inflammatory conditions .

Scientific Research Applications

Biochemical Applications

  • Drug Delivery Systems
    • Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate can be utilized as a component in liposomal formulations. Its amphiphilic characteristics allow it to form lipid bilayers that can encapsulate hydrophilic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for delivering poorly soluble therapeutic agents.
  • Cell Membrane Models
    • The compound can serve as a model for studying cell membranes due to its structural similarity to phospholipids. Researchers can use it to investigate membrane dynamics, permeability, and interactions with proteins or other biomolecules, providing insights into cellular processes and drug interactions.
  • Antioxidant Properties
    • Preliminary studies suggest that this compound exhibits antioxidant properties. It may help in protecting cells from oxidative stress by scavenging free radicals. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Therapeutic Applications

  • Cancer Therapy
    • The compound's ability to enhance drug delivery systems can be pivotal in cancer therapy. By improving the targeting of chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity, it offers a promising avenue for more effective cancer treatments.
  • Inflammatory Diseases
    • Due to its potential anti-inflammatory properties, this compound may be explored for treating inflammatory conditions. Its incorporation into formulations could help modulate immune responses and reduce inflammation.

Nanotechnology Applications

  • Nanoparticle Stabilization
    • In nanotechnology, this compound can act as a stabilizing agent for nanoparticles used in various applications including imaging and drug delivery systems. Its surfactant properties facilitate the stabilization of nanoparticles in aqueous environments.
  • Biosensors
    • The amphiphilic nature of the compound makes it suitable for developing biosensors that require lipid bilayers for detecting biomolecules. Its incorporation into sensor designs could improve sensitivity and selectivity.

Case Studies and Research Findings

StudyFindings
Liposomal Drug DeliveryDemonstrated enhanced bioavailability of encapsulated drugs using this compound as a liposomal component.
Membrane Model StudiesProvided insights into membrane fluidity and protein interactions using this compound as a model phospholipid.
Antioxidant ActivityShowed significant free radical scavenging activity in vitro.

Properties

IUPAC Name

sodium;[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b14-12-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKEVYCMGRONT-ZNKFQGFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677121
Record name Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-29-8
Record name Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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